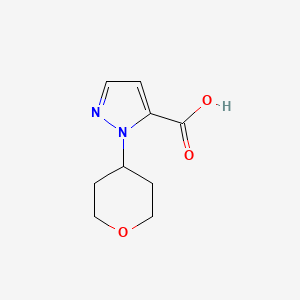

1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in the papers. For instance, the synthesis of 5(1'-arylpyrazole-4'-yl) 1,3,4-oxadiazoles involves cyclization of 1-aryl-pyrazole-4-carboxaldehyde benzylhydrazones with polyphosphoric acid, yielding good results and confirmed by various spectroscopic methods . Another paper describes the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to further functional derivatives . These methods could potentially be adapted for the synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using elemental analyses, infrared, and proton magnetic resonance spectra . Theoretical studies also play a role in understanding the reaction mechanisms and predicting the structure of the products, as seen in the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid .

Chemical Reactions Analysis

The papers detail various chemical reactions involving pyrazole carboxylic acid derivatives. For example, the conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives, nitrile, and anilino-pyrazole acid derivatives through reactions with different nucleophiles is discussed . Additionally, cyclocondensation reactions lead to the formation of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives . These reactions provide a basis for understanding how 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid might react under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, they do provide information on related compounds. The properties of these compounds are typically characterized using spectroscopic techniques, and their reactivity is explored through various chemical transformations . These studies suggest that the physical and chemical properties of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid could be inferred from the behavior of similar pyrazole derivatives.

Scientific Research Applications

Synthetic Pathways and Characterization

Research on pyrazole derivatives, including 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, emphasizes their synthesis and characterization. The study by Yıldırım et al. (2005) outlines experimental and theoretical analyses of functionalization reactions involving pyrazole-carboxylic acids, indicating the potential for diverse synthetic pathways and applications in material science and medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005). Similarly, Şener et al. (2002) elaborate on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazole-3-carboxylic acid derivatives, demonstrating the versatility of these compounds in synthesizing targeted molecular structures (Şener et al., 2002).

Coordination Complexes and Crystal Structures

Radi et al. (2015) report on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, showcasing the potential of pyrazole-based acids in forming coordination polymers with interesting crystallographic features (Radi et al., 2015). This research area opens up avenues for the development of new materials with specific magnetic, electronic, or catalytic properties.

Metal-Organic Frameworks (MOFs)

Jacobsen, Reinsch, and Stock (2018) conduct systematic investigations on the transition between framework topologies in Ce/Zr-MOFs using pyrazole-dicarboxylic acids, illustrating the role of these compounds in the design and synthesis of MOFs with varied topologies and functionalities (Jacobsen, Reinsch, & Stock, 2018). The findings underscore the importance of pyrazole-based carboxylic acids in constructing MOFs for applications in gas storage, separation technologies, and catalysis.

Novel Organic Compounds and Their Biological Evaluation

The synthesis and biological evaluation of newer analogues of 1,3,4-oxadiazole containing pyrazole moiety as antimicrobial agents by Malladi et al. (2014) highlight the therapeutic potential of pyrazole-5-carboxylic acid derivatives. These compounds show significant antimicrobial activity, indicating their usefulness in developing new antibacterial agents (Malladi, Isloor, Peethambar, & Fun, 2014).

Electrochemiluminescence (ECL)

Feng et al. (2016) explore highly efficient electrochemiluminescence (ECL) based on pyrazolecarboxylic metal organic frameworks, suggesting that pyrazole-5-carboxylic acid derivatives can be integral to developing ECL materials with potential applications in sensors and bioimaging (Feng et al., 2016).

properties

IUPAC Name |

2-(oxan-4-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSIUBTTAXWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1784319-55-6 |

Source

|

| Record name | 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

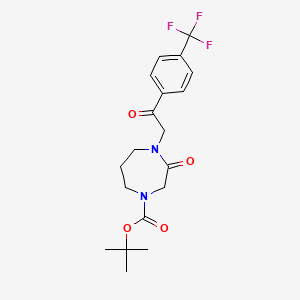

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)

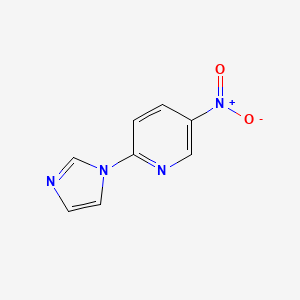

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)

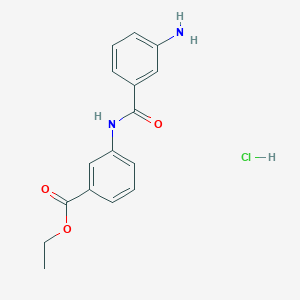

![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)